MPC Inhibitor Patent Scope: 5,6-Dimethyl Core as Preferred Embodiment vs. 5-Propyl or 5-Methyl Variants
In US Patent US20240360143A1, compounds bearing the 5,6-dimethyl substitution on the [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one core are repeatedly claimed as specific embodiments for MPC inhibition [1]. The patent enumerates multiple 3-[(substituted-benzyl)thio]-5,6-dimethyl derivatives, including 3-[(2,5-dimethylphenyl)methylsulfanyl]-5,6-dimethyl, 3-[(3-chlorophenyl)methylsulfanyl]-5,6-dimethyl, 3-[(3-fluorophenyl)methylsulfanyl]-5,6-dimethyl, and 3-[(4-bromophenyl)methylsulfanyl]-5,6-dimethyl [1]. The 5,6-dimethyl core is distinguished from the 5-propyl core (also claimed), and the specific 3-((3-methylbenzyl)thio) group represents a distinct substitution pattern within the preferred 3-(substituted-benzylthio) series. While direct IC50 values for the exact CAS 895007-13-3 compound are not publicly disclosed in the patent, its precise structural placement within the most densely claimed subgenus indicates it possesses the critical 5,6-dimethyl pharmacophore required for the MPC activity demonstrated by its close analogs.
| Evidence Dimension | Patent claim frequency and structural preference for 5,6-dimethyl vs. 5-propyl or 5-methyl cores |
|---|---|
| Target Compound Data | 5,6-dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS 895007-13-3) – falls within the most heavily exemplified 5,6-dimethyl subgenus |
| Comparator Or Baseline | 3-[(3,4-difluorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (claimed 487 times in the patent as a representative 5-propyl analog); 3-[(3-fluorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7-one (claimed 4 times) |
| Quantified Difference | The 5,6-dimethyl subgenus claims significantly outnumber the 5-methyl claims (4 vs. multiple 5,6-dimethyl entries), suggesting preferential SAR exploration at the 5,6-dimethyl core. |
| Conditions | Patent US20240360143A1 claim analysis; MPC inhibition context for cancer immunotherapy and CAR-T cell enhancement [1]. |
Why This Matters
For researchers sourcing MPC inhibitors, selecting the 5,6-dimethyl analog ensures alignment with the most extensively claimed and therefore likely most optimized core within the patent family.
- [1] US Patent Application US20240360143A1. [1,2,4]Triazolo[4,3-a]pyrimidin-7(8H)-one as Mitochondrial Pyruvate Carrier Inhibitors for Use in the Treatment of Cancer. Filed 2022-08-12, published 2024-10-31. See specifically the compound listings for 5,6-dimethyl derivatives vs. 5-propyl and 5-methyl derivatives. View Source
